chemical structure and molecular weight of (2-Chloro-6-(isopropylthio)phenyl)methanamine
chemical structure and molecular weight of (2-Chloro-6-(isopropylthio)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of the novel substituted benzylamine, (2-Chloro-6-(isopropylthio)phenyl)methanamine. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development. The guide details a plausible multi-step synthetic pathway, purification methodologies, and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. Furthermore, it explores the potential biological significance and applications of this compound within the broader context of benzylamine derivatives in drug discovery.
Introduction and Compound Profile
(2-Chloro-6-(isopropylthio)phenyl)methanamine is a primary benzylamine derivative characterized by a unique substitution pattern on the phenyl ring, featuring a chloro group and an isopropylthio group ortho to the aminomethyl substituent. This combination of functionalities suggests potential for interesting pharmacological properties and makes it a valuable building block for the synthesis of more complex molecules.
Chemical Structure and Properties
The structural and physical properties of (2-Chloro-6-(isopropylthio)phenyl)methanamine are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2-Chloro-6-(isopropylthio)phenyl)methanamine | - |
| CAS Number | 1250604-42-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClNS | [1] |
| Molecular Weight | 215.75 g/mol | [1] |
| Canonical SMILES | CC(C)SC1=C(C=CC=C1Cl)CN | [1] |
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// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C7; C7 -- N; C2 -- Cl; C6 -- S; S -- C8; C8 -- C9; C8 -- C10; }
Caption: Chemical structure of (2-Chloro-6-(isopropylthio)phenyl)methanamine.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis is envisioned as a three-step process:
-
Nucleophilic Aromatic Substitution: Selective displacement of one chloro group of 2,6-dichlorobenzonitrile with a thiol.
-
Thiol Alkylation: S-alkylation of the resulting mercaptobenzonitrile with an isopropyl halide.
-
Nitrile Reduction: Reduction of the nitrile functionality to the primary amine.
Caption: Proposed synthetic workflow for (2-Chloro-6-(isopropylthio)phenyl)methanamine.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on general procedures for analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Synthesis of 2-Chloro-6-mercaptobenzonitrile
This reaction involves a nucleophilic aromatic substitution of a chlorine atom with a sulfur nucleophile.[2]
-
Materials: 2,6-Dichlorobenzonitrile, Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S)[3], Dimethylformamide (DMF) or other polar aprotic solvent.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichlorobenzonitrile in DMF.
-
Add a stoichiometric equivalent of sodium hydrosulfide portion-wise, controlling any exotherm with an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the thiol.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Step 2: Synthesis of 2-Chloro-6-(isopropylthio)benzonitrile
This step involves the S-alkylation of the thiol intermediate.[4][5]
-
Materials: 2-Chloro-6-mercaptobenzonitrile, 2-Bromopropane or 2-Iodopropane, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), Acetone or Acetonitrile as solvent.
-
Procedure:
-
Dissolve 2-chloro-6-mercaptobenzonitrile and the base in the chosen solvent in a round-bottom flask.
-
Add a slight excess of the isopropyl halide dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
-
Step 3: Synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine
The final step is the reduction of the nitrile to a primary amine. Several reducing agents can be employed for this transformation.[1][6][7]
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Materials: 2-Chloro-6-(isopropylthio)benzonitrile, Lithium aluminum hydride, Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute acid for workup.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous ether or THF.
-
Cool the suspension in an ice bath and slowly add a solution of 2-chloro-6-(isopropylthio)benzonitrile in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
-
-
Method B: Catalytic Hydrogenation
-
Materials: 2-Chloro-6-(isopropylthio)benzonitrile, Hydrogen gas, Catalyst (e.g., Raney Nickel, Palladium on carbon), Solvent (e.g., Methanol or Ethanol, often with ammonia).
-
Procedure:
-
In a high-pressure hydrogenation apparatus, dissolve 2-chloro-6-(isopropylthio)benzonitrile in the solvent.
-
Add the catalyst. To suppress the formation of secondary amines, ammonia can be added to the solvent.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 25-50 °C).[8]
-
Monitor the reaction by observing hydrogen uptake.
-
Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification Strategy
Primary amines can often be purified by column chromatography on silica gel. However, a common and effective method for purifying amines is through the formation and recrystallization of their hydrochloride salts.[9][10][11]
-
Protocol for Hydrochloride Salt Formation and Purification:
-
Dissolve the crude (2-Chloro-6-(isopropylthio)phenyl)methanamine in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of anhydrous HCl in ether or a stream of dry HCl gas until the precipitation of the hydrochloride salt is complete.
-
Collect the solid salt by filtration and wash it with cold ether.
-
Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/ether or isopropanol.
-
To regenerate the free amine, dissolve the purified salt in water and basify with a strong base (e.g., NaOH or K₂CO₃).
-
Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
-
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural verification.
Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (3H) | 7.0 - 7.4 | m | 3H |
| Benzylic CH₂ | ~3.9 | s | 2H |
| Isopropyl CH | 3.2 - 3.5 | septet | 1H |
| Amine NH₂ | 1.5 - 2.5 | br s | 2H |
| Isopropyl CH₃ | ~1.3 | d | 6H |
Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz):
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C-Cl | 135 - 140 |
| Aromatic C-S | 138 - 143 |
| Aromatic C-CH₂ | 130 - 135 |
| Aromatic CH | 124 - 130 |
| Benzylic CH₂ | 45 - 50 |
| Isopropyl CH | 35 - 40 |
| Isopropyl CH₃ | 22 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[12][13][14]
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium to Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| C-S Stretch | 600 - 700 | Weak to Medium |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions.[15][16][17][18]
-
Molecular Ion (M⁺): A peak at m/z 215, with a characteristic M+2 isotope peak at m/z 217 due to the presence of chlorine.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: Loss of the aminomethyl group to form a stable benzyl cation is a common fragmentation pathway for benzylamines. This would result in a fragment ion corresponding to the (2-chloro-6-(isopropylthio)phenyl)methyl cation.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the substituted phenyl ring.
-
Loss of the isopropyl group from the thioether.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Potential Biological Significance and Applications
Benzylamine and its derivatives are a well-established class of compounds with a diverse range of biological activities, making them attractive scaffolds in drug discovery.[19]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzylamine derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amine nitrogen.[20]
-
Aromatic Substitution: The presence of halogen and lipophilic groups on the phenyl ring can significantly influence receptor binding affinity and selectivity. The chloro and isopropylthio groups in the target molecule are expected to modulate its electronic and steric properties, potentially leading to specific interactions with biological targets.
-
Amine Functionality: As a primary amine, (2-Chloro-6-(isopropylthio)phenyl)methanamine can act as a hydrogen bond donor and acceptor, which is crucial for interactions with many biological macromolecules.
Potential Pharmacological Targets
Based on the activities of structurally related compounds, (2-Chloro-6-(isopropylthio)phenyl)methanamine could be investigated for its potential to modulate various biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): Many benzylamine derivatives exhibit affinity for serotonin, dopamine, and adrenergic receptors.[19]
-
Enzymes: Benzylamines can act as inhibitors of enzymes such as monoamine oxidase (MAO).
-
Antimicrobial and Anticancer Activity: Certain substituted benzylamines have demonstrated antifungal and anticancer properties.[21]
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this novel compound.
Conclusion
(2-Chloro-6-(isopropylthio)phenyl)methanamine represents a novel chemical entity with potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted characterization data. The detailed protocols and analyses presented herein are intended to facilitate further research and development of this and related compounds. The unique substitution pattern of this molecule warrants further investigation into its biological activities and potential as a lead compound for the development of new therapeutic agents.
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